![molecular formula C13H23NO4 B1411837 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid CAS No. 1781196-72-2](/img/structure/B1411837.png)
1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s used for the protection of amino groups in peptide synthesis and also for the protection of hydroxy groups . It’s stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . In a study, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular formula of a similar compound, 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid, is C12H21NO4 . The molecular weight is 243.30 .
Chemical Reactions Analysis
The Boc group is removed under acidic conditions commonly with trifluoroacetic acid . In a study, the distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .
Physical And Chemical Properties Analysis
A similar compound, 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid, is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It’s sensitive to air and heat .
Scientific Research Applications
Dipeptide Synthesis
The compound can be used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Peptide Synthesis
Ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent and solvents . The compound can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N -terminus are chemically protected .
Protection of Amines
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Deprotection of Amines
Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Selective cleavage of the N -Boc group in the presence of other protecting groups is possible when using AlCl3 .
Suzuki-Miyaura Cross-Coupling Reactions
The compound can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .
Copper-Catalyzed Trifluoromethylation
It can also be used in copper-catalyzed trifluoromethylation .
Palladium-Catalyzed Benzylation
The compound can be used in palladium-catalyzed benzylation .
Homocoupling Reactions
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is amines . The compound is a derivative of the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .
Mode of Action
The compound interacts with its targets (amines) by acting as a protecting group . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during the synthesis process .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic compounds, particularly those that contain amines . By acting as a protecting group for amines, it allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This allows for the selective formation of desired bonds and minimizes unwanted reactions with reactive functional groups . In some cases, this can lead to the production of novel compounds with potential medicinal applications .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is influenced by various environmental factors. For instance, the compound’s ability to protect amines is enhanced under aqueous conditions and in the presence of a base such as sodium hydroxide . Additionally, the compound’s stability and efficacy can be affected by temperature . For example, high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated catalytic effect and had low viscosity and high thermal stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8-6-14(12(17)18-13(3,4)5)7-9(2)10(8)11(15)16/h8-10H,6-7H2,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFGATBYIOGYCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1C(=O)O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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